Hexachlorocyclohexane
Overview
Description
Hexachlorocyclohexane is a polyhalogenated organic compound with the chemical formula C₆H₆Cl₆. It consists of a six-carbon ring with one chlorine and one hydrogen atom attached to each carbon. This compound has nine stereoisomers, including eight diastereomers and one pair of enantiomers. This compound is known for its pesticidal properties and has been used extensively in agriculture.
Mechanism of Action
Target of Action
Pepsin is a potent enzyme in gastric juice that digests proteins such as those in meat, eggs, seeds, and dairy products . It is one of the main digestive enzymes in the digestive systems of humans and many other animals . Its primary targets are the proteins in food, which it helps to digest .
Mode of Action
Pepsin is an endopeptidase, using a catalytic aspartate in its active site . It breaks down proteins into smaller peptides and amino acids . The cleavage specificity of pepsin is broad, but some amino acids like tyrosine, phenylalanine, and tryptophan increase the probability of cleavage .
Biochemical Pathways
During the process of digestion, pepsin, along with other enzymes such as chymotrypsin and trypsin, collaborates to break down dietary proteins into their components, i.e., peptides and amino acids . These smaller molecules can then be readily absorbed by the small intestine .
Pharmacokinetics
Pepsin is expressed as a zymogen called pepsinogen, which is released by the gastric chief cells in the stomach wall . Upon mixing with the hydrochloric acid of the gastric juice, pepsinogen activates to become pepsin . The hormone gastrin and the vagus nerve trigger the release of both pepsinogen and hydrochloric acid from the stomach lining when food is ingested .
Result of Action
The result of pepsin’s action is the partial degradation of proteins into smaller units called peptides . These peptides can then either be absorbed from the intestine into the bloodstream or be broken down further by pancreatic enzymes . Small amounts of pepsin pass from the stomach into the bloodstream, where it breaks down some of the larger, or still partially undigested, fragments of protein that may have been absorbed by the small intestine .
Action Environment
Pepsin is most active in acidic environments between pH 1.5 to 2.5 . Accordingly, its primary site of synthesis and activity is in the stomach (pH 1.5 to 2) . In the intestine, the gastric acids are neutralized (pH 7), and pepsin is no longer effective .
Biochemical Analysis
Biochemical Properties
Pepsin plays a vital role in protein digestion. Its activation in the acidic environment of the stomach facilitates the breakdown of dietary proteins into smaller peptide fragments . Pepsin is an aspartic protease, using a catalytic aspartate in its active site . It is one of three principal endopeptidases in the human digestive system . The cleavage specificity of pepsin is broad, but some amino acids like tyrosine, phenylalanine, and tryptophan increase the probability of cleavage .
Cellular Effects
Pepsin helps digest the proteins in food, which can be readily absorbed by the small intestine . It is one of the main digestive enzymes in the digestive systems of humans and many other animals . Pepsin also has antimicrobial activity against a wide range of bacteria including Escherichia coli, Pseudomonas, and Staphylococcus .
Molecular Mechanism
Pepsin is expressed as a zymogen called pepsinogen, whose primary structure has an additional 44 amino acids compared to the active enzyme . In the stomach, gastric chief cells release pepsinogen. This zymogen is activated by hydrochloric acid (HCl), which is released from parietal cells in the stomach lining . The hormone gastrin and the vagus nerve trigger the release of both pepsinogen and HCl from the stomach lining when food is ingested .
Temporal Effects in Laboratory Settings
The stability in response to changes in pH varies between pepsin and pepsinogen. Pepsinogen is stable up to pH 10, pepsin is only stable to pH just above 7.0 and is completely denatured at pH 8.0 . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5 .
Dosage Effects in Animal Models
The dose-dependent effects of pepsin have been illustrated in animal and culture models of the esophagus . Pepsin is found in all refluxate, and a substantial body of literature supports its contribution to reflux-attributed pathology irrespective of acid .
Metabolic Pathways
Pepsin is involved in the metabolic pathway of protein digestion. It breaks down proteins into smaller peptides and amino acids, which can be readily absorbed by the small intestine . It is one of three principal endopeptidases in the human digestive system .
Transport and Distribution
Pepsin is secreted into the lumen of the gastric glands from chief cells (peptic cells) . It is then mixed with the hydrochloric acid of the gastric juice, where pepsinogen activates to become pepsin .
Subcellular Localization
Pepsin is mainly distributed outside cells . It is secreted into the lumen of the gastric glands from chief cells . After secretion, it is mixed with the hydrochloric acid of the gastric juice, where pepsinogen activates to become pepsin .
Preparation Methods
Hexachlorocyclohexane is synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene under radical addition conditions, such as exposure to ultraviolet light or high temperatures and pressures. This reaction yields this compound isomers after three successive radical dichlorination steps . The industrial production of this compound involves the photochemical chlorination of benzene under UV radiation, resulting in a mixture of isomers .
Chemical Reactions Analysis
Hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated by-products.
Reduction: It can be reduced to form less chlorinated compounds.
Substitution: The chlorine atoms in this compound can be substituted with other atoms or groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Hexachlorocyclohexane has a wide range of scientific research applications:
Comparison with Similar Compounds
Hexachlorocyclohexane is often compared with other similar compounds, such as:
Hexachlorobenzene: Unlike this compound, hexachlorobenzene has a benzene ring with six chlorine atoms attached directly to the ring.
Chlorobenzene: This compound has only one chlorine atom attached to the benzene ring.
Other Isomers of this compound: The alpha, beta, and delta isomers of this compound have different toxicological properties and applications
This compound’s uniqueness lies in its multiple isomeric forms and its potent insecticidal properties, particularly the gamma isomer, lindane .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18038 | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.